

2-Methylpentane fundamental properties for research applications

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Compound of Interest

Compound Name: 2-Methylpentane

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2-Methylpentane: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of **2-Methylpentane** (also known as isohexane), a branched-chain alkane widely utilized in research and industrial applications. This document collates its core physical, chemical, and safety data into structured tables, outlines standard experimental methodologies for its characterization, and provides logical diagrams for contextual understanding.

Core Properties and Identifiers

2-Methylpentane is a colorless, volatile, and highly flammable liquid with a faint gasoline-like odor.^{[1][2]} It is a structural isomer of hexane, with the molecular formula C_6H_{14} .^[3] Its branched structure confers properties distinct from its straight-chain isomer, n-hexane, making it a preferred solvent in certain applications. It is commonly found in petroleum products and is used in organic synthesis and as a solvent for extractions and in adhesives.^[2]

Table 1: General and Chemical Identifiers

Identifier	Value	Citation
IUPAC Name	2-Methylpentane	[3]
Common Name	Isohexane	[3]
CAS Number	107-83-5	[3]
Molecular Formula	C ₆ H ₁₄	[3][4]
Molar Mass	86.178 g·mol ⁻¹	[3][5]
SMILES	CCCC(C)C	[3][6]
InChI Key	AFABGHUZZDYHJO-UHFFFAOYSA-N	[3][6]

Quantitative Data

The following tables summarize the key physical, thermodynamic, and safety properties of **2-Methylpentane**, critical for its use in a laboratory or research setting.

Table 2: Physical Properties

Property	Value	Citation
Appearance	Colorless liquid	[3][5]
Odor	Odorless to mild gasoline-like	[1][2][3]
Boiling Point	60 to 62 °C (140 to 143 °F)	[2][3]
Melting Point	-154 °C to -153.6 °C (-245 °F)	[1][2][5]
Density	0.653 g·mL ⁻¹ at 20-25 °C	[2][3][6]
Vapor Pressure	227 hPa at 20 °C; 46.7 kPa at 37.7 °C	[3][7]
Vapor Density	~3 (vs air)	[5][6][8]
Refractive Index (n _D)	1.371 at 20 °C	[2][3][8]
Solubility	Immiscible with water; Miscible with alcohol, ether, acetone, chloroform	[2][8]
Octanol/Water Partition Coefficient (log P)	3.2 - 3.6	[3][8]

Table 3: Thermodynamic and Combustion Properties

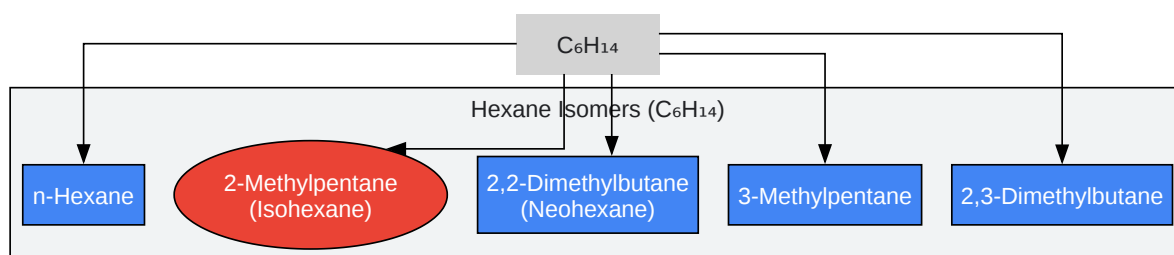
Property	Value	Citation
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-205.3 to -203.3 kJ·mol ⁻¹	[3]
Heat Capacity (C)	194.19 J·K ⁻¹ ·mol ⁻¹	[3]
Standard Molar Entropy (S^\ominus_{298})	290.58 J·K ⁻¹ ·mol ⁻¹	[3]
Research Octane Number (RON)	75	[3]
Motor Octane Number (MON)	77	[3]

Table 4: Safety and Flammability Data

Property	Value	Citation
Flash Point	-22 °C to -7 °C (-7.6 °F to 19.4 °F) (closed cup)	[3][9][10]
Autoignition Temperature	264 to 306 °C (507 to 583 °F)	[3][11]
Explosive Limits in Air	1.2% - 7.7% by volume	[3][11][12]
GHS Pictograms	GHS02 (Flammable), GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environmental Hazard)	[3]
GHS Signal Word	Danger	[3]
Hazard Statements	H225, H304, H315, H336, H411	[3][9]
NFPA 704 Ratings	Health: 1, Flammability: 3, Instability: 0	[12]

Logical and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the structural relationship of **2-Methylpentane** to its isomers and a typical experimental workflow where it is used as a solvent.



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Structural relationship of **2-Methylpentane** to other hexane isomers.



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Workflow for liquid-liquid extraction using **2-Methylpentane**.

Experimental Protocols

Accurate determination of the fundamental properties of **2-Methylpentane** is crucial for its safe and effective use. The following sections describe the general principles behind the standard methodologies for measuring key physical properties. For rigorous, certifiable results, researchers should always refer to the specific, detailed protocols published by standards organizations such as ASTM International.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

- Principle: The liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured. This temperature remains constant during the phase change for a pure substance.
- Methodology (Distillation Method): A common and accurate method involves simple distillation.[\[13\]](#)[\[14\]](#)
 - Apparatus Setup: A distillation flask containing the **2-Methylpentane** sample (~5 mL or more) and boiling chips is connected to a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[\[14\]](#)
 - Heating: The flask is gently heated.
 - Measurement: As the liquid boils and vapors rise, the thermometer bulb is bathed in the pure vapor. The temperature is recorded when it stabilizes as the liquid consistently condenses and collects in the receiving flask.[\[14\]](#)
 - Pressure Correction: The ambient atmospheric pressure must be recorded, as boiling point is pressure-dependent. Data can be corrected to standard pressure (1 atm) using a nomograph or the Clausius-Clapeyron relation.

- Alternative Method (Thiele Tube): For small sample volumes (<1 mL), a Thiele tube can be used.^[14] The sample is heated in a small tube along with an inverted capillary. The boiling point is the temperature at which liquid is drawn back into the capillary tube upon cooling after a steady stream of bubbles has been observed.^{[10][14]}

Determination of Density

Density is the mass of a substance per unit volume.

- Principle: The mass of a precisely known volume of the liquid is measured at a specific, controlled temperature.
- Methodology (Digital Density Meter): This modern method is rapid and highly accurate, often compliant with ASTM D4052 or ASTM D7777.^{[1][3][11]}
 - Apparatus: A digital density meter featuring an oscillating U-tube.
 - Calibration: The instrument is calibrated using fluids of known density, typically dry air and pure water.
 - Measurement: The sample is injected into the U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.^[3] The temperature of the measuring cell is precisely controlled.
- Alternative Method (Pycnometer): A pycnometer (a glass flask with a precisely known volume) is weighed empty, then filled with the sample and weighed again. The density is calculated from the mass of the liquid and the volume of the pycnometer. This method is described in standards like ASTM D1480 for viscous materials but the principle applies to volatile liquids with care.^[12]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used to identify and assess the purity of liquids.

- Principle: Based on Snell's Law, this measurement determines the angle at which light is bent, or refracted, when passing from a medium of known refractive index (the prism of the instrument) into the sample.^{[9][15]}

- Methodology (Abbe Refractometer):
 - Apparatus: An Abbe refractometer, which is a common laboratory instrument for this purpose.[\[4\]](#)[\[9\]](#)
 - Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.
 - Measurement: A few drops of **2-Methylpentane** are placed on the prism. The user looks through the eyepiece and adjusts a knob to bring a dividing line between light and dark fields into sharp focus at the center of a crosshair. The refractive index is then read directly from a scale.
 - Conditions: The measurement is temperature-dependent, so the temperature (typically 20 °C) must be controlled and recorded. The wavelength of light used is also critical; most standard measurements are made using the sodium D-line (589.3 nm).[\[15\]](#)

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical measure of flammability.

- Principle: The liquid is heated in a container, and an ignition source is periodically passed over the surface of the liquid. The temperature at which a brief "flash" or ignition occurs is the flash point.
- Methodology (Closed-Cup Method): For volatile liquids like **2-Methylpentane**, a closed-cup method (e.g., Pensky-Martens as in ASTM D93, or small-scale testers as in ASTM D3828) is standard.[\[6\]](#)[\[8\]](#)
 - Apparatus: A closed-cup flash point tester, which consists of a sample cup with a tightly fitting lid. The lid has ports for a thermometer, a stirrer, and the ignition source.[\[8\]](#)
 - Procedure: The sample is placed in the cup and heated at a slow, constant rate while being stirred.[\[8\]](#)

- Measurement: At regular temperature intervals, the ignition source (a small flame or electric spark) is introduced into the vapor space above the liquid through an opening in the lid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[6][8]

Purification Methods

For high-purity applications, commercial **2-Methylpentane** may require further purification.

- Azeotropic Distillation: One documented method involves azeotropic distillation with methanol to remove impurities. The methanol is subsequently washed out with water, and the remaining alkane is dried over a desiccant like calcium chloride, followed by sodium, and then finally purified by fractional distillation.[8]
- Catalytic Hydrogenation: For removing unsaturated hydrocarbon and other reactive impurities, catalytic methods can be employed. This involves passing the alkane feedstock over a catalyst (such as a nickel-chromium catalyst) in the presence of hydrogen at elevated temperatures and pressures to hydrogenate unsaturated compounds.[16]

Chemical Reactivity and Applications

- Reactivity: As a saturated alkane, **2-Methylpentane** is generally unreactive. It does not react with acids, alkalis, or most common oxidizing and reducing agents. However, it can react violently with strong oxidizing agents, presenting a fire and explosion hazard.[11] It will undergo combustion in the presence of oxygen to produce carbon dioxide and water. Saturated hydrocarbons may also undergo halogenation reactions under UV light.
- Applications in Research:
 - Solvent: Its low polarity and appropriate boiling point make it a useful non-polar solvent for extractions, recrystallizations, and as an eluent in chromatography.
 - Reaction Medium: It can serve as a solvent for reactions involving non-polar reagents.
 - Model Compound: It is used as a model compound in studies of alkane cracking, vapor-liquid equilibrium, and combustion.[17]

- Raw Material: It serves as an intermediate in various organic syntheses.[2]

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